molecular formula C9H4F3NO3 B062976 5-(Trifluoromethoxy)isatin CAS No. 169037-23-4

5-(Trifluoromethoxy)isatin

Cat. No. B062976
M. Wt: 231.13 g/mol
InChI Key: XHAJMVPMNOBILF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethoxy)isatin involves specific organic reactions that cater to the introduction of the trifluoromethoxy group into the isatin core. Although specific synthesis methods for 5-(Trifluoromethoxy)isatin are not directly mentioned, general practices in isatin chemistry involve nucleophilic substitution reactions, where the trifluoromethoxy group is introduced through precursors such as trifluoromethanesulfonate or via direct fluorination techniques.

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethoxy)isatin has been studied using crystallography, showing two molecules in the asymmetric unit linked by N—H⋯O hydrogen bonds forming layers parallel to the ab plane. It features near-planar isatin ring systems, with the trifluoromethoxy group affecting the electronic distribution and molecular interactions within the compound. The π–π stacking interactions observed contribute to its stability in the solid state (Schutte et al., 2012).

Chemical Reactions and Properties

Isatin and its derivatives, including 5-(Trifluoromethoxy)isatin, participate in various chemical reactions, primarily due to the reactive carbonyl group and the nitrogen atom in the indole ring. They are known to undergo cycloaddition reactions, nucleophilic attacks, and condensation reactions forming diverse organic compounds. The presence of the trifluoromethoxy group can influence the reactivity, making the compound a suitable participant in organic syntheses, such as the formation of novel isatin-type 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles) through 1,3-dipolar cycloaddition reactions (Silva et al., 2013).

Scientific Research Applications

  • Preparation of Oxindole Derivatives as TAk1 Kinase Inhibitors

    • Application : 5-(Trifluoromethoxy)isatin is used as a reactant for the preparation of oxindole derivatives .
    • Results : These oxindole derivatives act as TAk1 kinase inhibitors .
  • Preparation of Isatin Thiosemicarbazones as Herpes Simplex Virus (HSV) Inhibitors

    • Application : 5-(Trifluoromethoxy)isatin is used as a reactant for the preparation of isatin thiosemicarbazones .
    • Method : The compound is condensed with thiosemicarbazones .
    • Results : The resulting isatin thiosemicarbazones act as herpes simplex virus (HSV) inhibitors .
  • Synthesis of 3-Substituted 2-Indolinone RET Kinase Inhibitors

    • Application : 5-(Trifluoromethoxy)isatin is used as a reactant for the synthesis of 3-substituted 2-indolinone RET kinase inhibitors .
    • Results : The resulting 3-substituted 2-indolinone compounds act as RET kinase inhibitors .
  • Preparation of Indolone Acetamides as Antiseizure Agents

    • Application : 5-(Trifluoromethoxy)isatin is used as a reactant for the preparation of indolone acetamides .
    • Results : The resulting indolone acetamides act as antiseizure agents .
  • Synthesis of Luminescent Gold(I) Complexes

    • Application : 5-(Trifluoromethoxy)isatin is used to synthesize luminescent gold(I) complexes .
    • Results : The isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC 50) as low as 0.28 μM .
  • Modification of Rhodamine for Selective Detection of Cr3+

    • Application : 5-(Trifluoromethoxy)isatin is used to modify rhodamine for the selective detection of Cr3+ .
    • Results : The modified rhodamine can selectively detect Cr3+ .
  • Synthesis of Fluorescence Dyes, OLEDs, and Solar Cells

    • Application : 5-(Trifluoromethoxy)isatin is used as a synthesis intermediate for organic and metal complexes in the application of fluorescence dyes, OLEDs, and solar cells .
    • Results : The resulting compounds have improved miscibility to P3HT in heterojunction organic solar cells .
  • Selective Detection of Cr3+

    • Application : 5-(Trifluoromethoxy)isatin is used to modify rhodamine for the selective detection of Cr3+ .
    • Results : The modified rhodamine can selectively detect Cr3+ .

properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJMVPMNOBILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369742
Record name 5-(Trifluoromethoxy)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethoxy)isatin

CAS RN

169037-23-4
Record name 5-(Trifluoromethoxy)isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethoxy)isatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Schutte, C Pretorius, HG Visser… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound [systematic name: 5-(trifluoromethoxy)-1H-indole-2,3-dione], C9H4F3NO3, crystallized with two molecules in the asymmetric unit. Intermolecular N—H⋯O hydrogen …
Number of citations: 2 scripts.iucr.org
M Ahmad, H Pervez, S Zaib, M Yaqub, MM Naseer… - RSC …, 2016 - pubs.rsc.org
… In all the compounds studied, the 5-trifluoromethoxy isatin … were found between 5-trifluoromethoxy isatin moiety and … the carbonyl-O of the 5-trifluoromethoxy isatin part of compound 5k. …
Number of citations: 20 pubs.rsc.org
R Paterna, R Padanha, R Russo, RFM Frade… - Tetrahedron, 2020 - Elsevier
… Once demonstrated the feasibility of this synthetic scheme, the same protocol was used to functionalize the 5-trifluoromethoxy -isatin. As shown in Scheme 6, the presence of an …
Number of citations: 6 www.sciencedirect.com
I Chiyanzu, E Hansell, J Gut, PJ Rosenthal… - Bioorganic & medicinal …, 2003 - Elsevier
While commercial isatins were practically inactive against the target proteases, thiosemicarbazone derivatives were found to be active. The most active compound from the series …
Number of citations: 196 www.sciencedirect.com
M Horváth, R Šándrik, M Cigáň, R Ponický… - … v Bratislave–2. fáza “ … - cusp.uniba.sk
New derivatives of the isatin naphthalimidehydrazones system containing an acidic hydrazo group were synthesized. Further functionalization of the isatin core in position 4 and 5 leads …
Number of citations: 0 cusp.uniba.sk
PR Gentry, TM Bridges, A Lamsal, PN Vinson… - Bioorganic & medicinal …, 2013 - Elsevier
This Letter describes the further chemical optimization of the M 5 PAM MLPCN probes ML129 and ML172. A multi-dimensional iterative parallel synthesis effort quickly explored isatin …
Number of citations: 26 www.sciencedirect.com
PR Gentry, TM Bridges, JS Daniels… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
… potent compound in the context of the 5-trifluoromethoxy isatin (Table 3, SID 137294187). … was not ideal and showed that the 5-trifluoromethoxy isatin was not a universal solution for …
Number of citations: 4 www.ncbi.nlm.nih.gov
N Arumugam, AI Almansour, R Suresh Kumar… - Molecules, 2018 - mdpi.com
A series of spirooxindolopyrrolidine fused N-styrylpiperidone heterocyclic hybrids has been synthesized in excellent yield via a domino multicomponent protocol that involves one-pot …
Number of citations: 11 www.mdpi.com
X Fang, H Liao, X Fan, Y Wang, H Wang… - Organic & …, 2023 - pubs.rsc.org
Viridicatin alkaloids as natural products have attracted great interest due to their unique core scaffold. To fully exploit their potential application in DNA-encoded chemical libraries that …
Number of citations: 1 pubs.rsc.org
PR Gentry, M Kokubo, TM Bridges… - Probe Reports from …, 2015 - ncbi.nlm.nih.gov
… While these molecules demonstrated unprecedented selectivity towards the M 5 receptor, their common core structure, the 5-trifluoromethoxy isatin, likely represented their Achilles' …
Number of citations: 5 www.ncbi.nlm.nih.gov

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